

(1S,2S)-2,4,4-trimethylcyclohexan-1-amine structural analysis

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: (1S,2S)-2,4,4-trimethylcyclohexan-1-amine

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An In-depth Technical Guide to the Structural Analysis of **(1S,2S)-2,4,4-trimethylcyclohexan-1-amine**

Introduction

(1S,2S)-2,4,4-trimethylcyclohexan-1-amine is a chiral saturated cyclic amine with the molecular formula $C_9H_{19}N$ and a molecular weight of 141.25 g/mol .^[1] As a substituted cyclohexane derivative, its structure is defined by a complex interplay of stereochemistry and conformational isomerism. Chiral cyclohexylamines are pivotal structural motifs, frequently appearing in natural products and serving as essential building blocks or chiral auxiliaries in the synthesis of pharmaceuticals.^{[2][3]} Their specific three-dimensional arrangement is often directly correlated with biological activity, making a precise and unambiguous structural determination paramount for applications in drug discovery and development.

This guide provides a comprehensive technical overview of the methodologies employed for the complete structural elucidation of **(1S,2S)-2,4,4-trimethylcyclohexan-1-amine**. We will delve into the core principles, experimental protocols, and data interpretation for key analytical

techniques, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating analytical workflow.

Core Molecular Architecture and Stereochemistry

The fundamental structure of the target molecule consists of a cyclohexane ring, which preferentially adopts a low-energy chair conformation to minimize angular and torsional strain. The ring is substituted as follows:

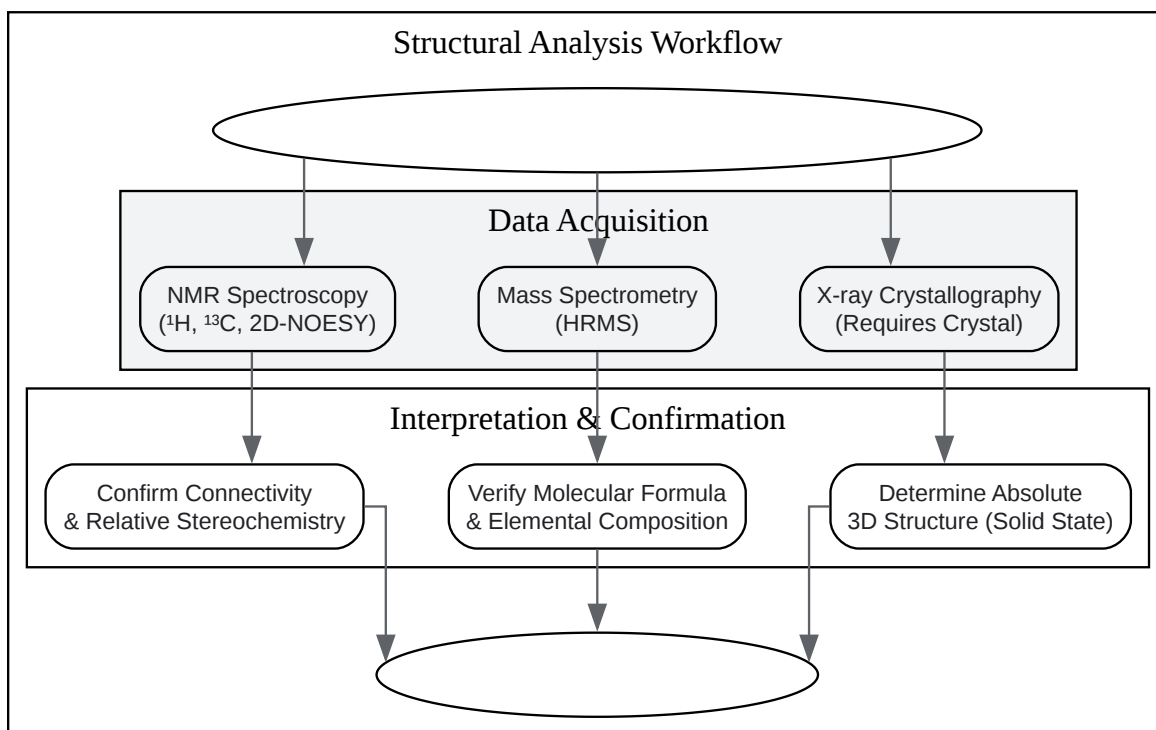
- C1: An amine (-NH₂) group.
- C2: A methyl (-CH₃) group.
- C4: A gem-dimethyl group (-C(CH₃)₂).

The stereochemical descriptor (1S,2S) defines the absolute configuration at the two chiral centers, C1 and C2. This specific configuration dictates a trans relationship between the amine and the C2-methyl group. The bulky gem-dimethyl group at the C4 position effectively "locks" the cyclohexane ring into a preferred chair conformation, significantly influencing the equilibrium between axial and equatorial positions of the other substituents. A thorough analysis aims to confirm this trans stereochemistry and determine the preferred orientation (axial/equatorial) of the C1-amino and C2-methyl groups.

Property	Value	Source
Molecular Formula	C ₉ H ₁₉ N	[1]
Molecular Weight	141.25 g/mol	[1]
CAS Number	134734-59-1	[1]
Appearance	Clear, mobile liquid	[4]
Odor	Fishy, characteristic of aliphatic amines	[5]

Integrated Analytical Workflow for Structural Elucidation

A singular analytical technique is insufficient for complete structural verification. A multi-faceted approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, is essential for an unambiguous assignment.



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Figure 1: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

Expertise & Experience: NMR spectroscopy is the most powerful technique for determining the detailed connectivity and stereochemistry of organic molecules in solution. For a substituted cyclohexane like our target, ^1H NMR, particularly the coupling constants between protons on C1 and C2, provides direct evidence of their relative orientation (cis/trans, axial/equatorial). 2D NMR techniques like NOESY are then used as a self-validating system to confirm through-space relationships.

^1H NMR Spectroscopy

Protocol:

- **Sample Preparation:** Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube.
- **Solvent Choice:** CDCl_3 is a common first choice. However, the amine proton ($-\text{NH}_2$) signal can be broad and exchangeable. Using DMSO-d_6 can sharpen the N-H signal and allow for observation of its coupling to adjacent protons.[6]
- **Data Acquisition:** Record the spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
- **D_2O Shake:** To definitively identify the N-H proton signals, add a drop of D_2O to the NMR tube, shake vigorously, and re-acquire the spectrum. The N-H signal will disappear due to proton-deuterium exchange.[7]

Expected Data & Interpretation:

- **Chemical Shifts (δ):** Protons adjacent to the electron-withdrawing amine group are deshielded and appear downfield.[7] The gem-dimethyl groups at C4 will likely give two distinct singlets due to the chiral environment, while the C2-methyl will be a doublet.
- **Integration:** The relative integrals of the signals will confirm the number of protons in each environment (e.g., 2H for $-\text{NH}_2$, 3H for C2- CH_3 , 6H for the gem-dimethyl groups).
- **Coupling Constants (J):** The key diagnostic is the coupling constant between H1 and H2 ($^3J_{\text{HH}}$). A large coupling constant (typically 8-13 Hz) is indicative of a trans-diaxial relationship, while smaller values (2-5 Hz) suggest an axial-equatorial or diequatorial relationship. This single piece of data provides strong evidence for the ring conformation and relative stereochemistry.

^{13}C NMR Spectroscopy

Protocol:

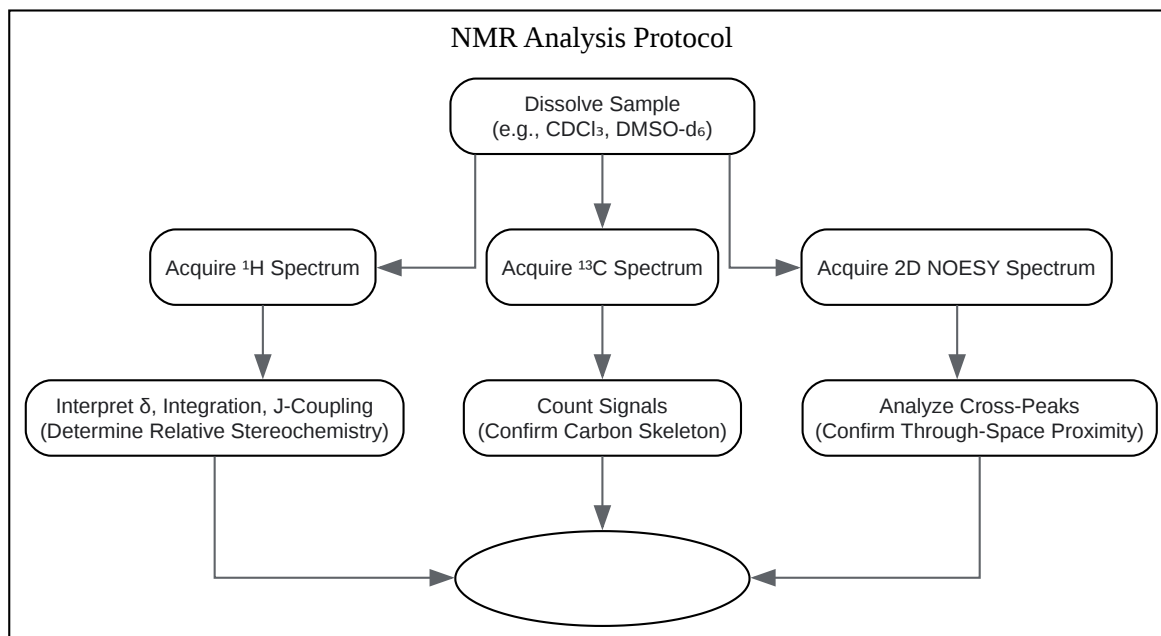
- **Sample Preparation:** The same sample prepared for ^1H NMR can be used.

- **Data Acquisition:** Acquire a proton-decoupled ^{13}C NMR spectrum. A larger number of scans is typically required due to the low natural abundance of ^{13}C .

Expected Data & Interpretation: Due to the molecule's asymmetry, all nine carbon atoms are chemically unique and should produce nine distinct signals. The carbon atom bonded to the nitrogen (C1) will be the most downfield of the sp^3 carbons, typically in the 50-60 ppm range.[6]

2D NMR (NOESY)

Expertise & Experience: While ^1H coupling constants provide strong evidence, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides definitive, through-space confirmation. If H1 and the protons of the C2-methyl group are on the same face of the ring (cis), they will show a NOESY cross-peak. If they are on opposite faces (trans), this correlation will be absent, but a correlation between H1 and H2 will be observed. This serves as an orthogonal validation of the stereochemical assignment.



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Figure 2: Decision-making workflow for NMR analysis.

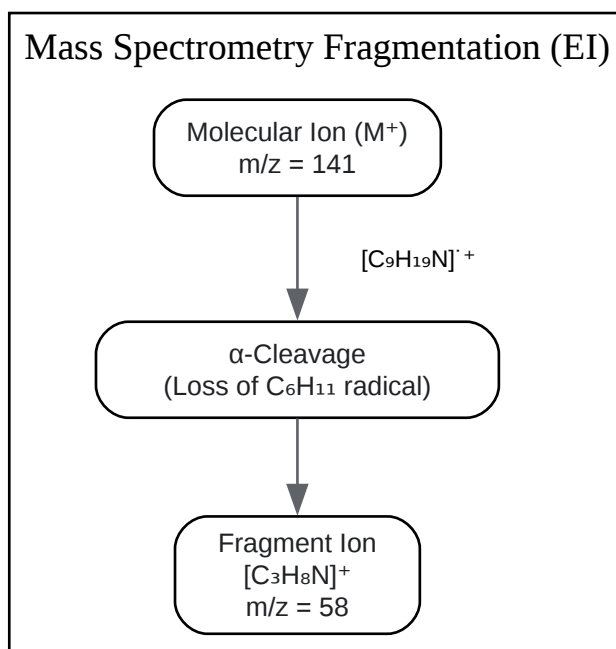
Mass Spectrometry (MS): Confirming Identity and Formula

Expertise & Experience: Mass spectrometry is indispensable for confirming the molecular weight and, with high-resolution instruments (HRMS), the elemental composition. The choice of ionization technique is critical. Electron Ionization (EI) provides valuable fragmentation data for structural clues, while "soft" ionization techniques like Electrospray Ionization (ESI) are ideal for accurately determining the mass of the protonated molecular ion $[M+H]^+$.

Protocol (ESI-HRMS):

- **Sample Preparation:** Prepare a dilute solution of the amine in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.
- **Infusion:** Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- **Data Acquisition:** Acquire the spectrum in positive ion mode using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.
- **Data Analysis:** Determine the accurate mass of the $[M+H]^+$ ion and use the instrument's software to calculate the elemental formula. The measured mass should be within 5 ppm of the theoretical mass for $\text{C}_9\text{H}_{20}\text{N}^+$ (142.1596).

Expected Fragmentation (in EI-MS): In a complementary EI-MS experiment, the molecular ion (m/z 141) would be observed. The most characteristic fragmentation pathway for cyclic amines is alpha-cleavage, involving the loss of an alkyl radical adjacent to the nitrogen atom. This provides corroborating evidence for the substituent pattern around the amine group.



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Figure 3: A likely EI fragmentation pathway for the title compound.

X-ray Crystallography: The Definitive Solid-State Structure

Trustworthiness: While NMR provides the structure in solution, X-ray crystallography offers an unambiguous, high-resolution snapshot of the molecule in the solid state.[8] It is the ultimate arbiter for determining absolute stereochemistry, bond lengths, and bond angles, provided a suitable single crystal can be obtained.

Protocol:

- **Derivatization (Optional but Recommended):** Primary amines can be difficult to crystallize. Derivatization with an aromatic sulfonyl chloride or carboxylic acid to form a stable sulfonamide or amide often yields highly crystalline materials. This also introduces a known chiral center if a chiral derivatizing agent is used, allowing for unambiguous assignment of the absolute configuration via anomalous dispersion (the Flack parameter).

- Crystallization: Dissolve the purified compound (or its derivative) in a minimal amount of a suitable solvent. Use slow evaporation, vapor diffusion, or slow cooling techniques to grow single crystals of sufficient size and quality.[8]
- Data Collection: Mount a single crystal on a goniometer head of a single-crystal X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal motion.
- Structure Solution and Refinement: Collect the diffraction data and process it to solve and refine the crystal structure.

Expected Data & Interpretation: The output is a 3D model of the molecule that will definitively confirm:

- The chair conformation of the cyclohexane ring.
- The trans relationship between the C1 and C2 substituents.
- The precise axial or equatorial orientation of all substituents.
- The absolute (1S,2S) configuration (if successfully determined).

Conclusion

The structural analysis of **(1S,2S)-2,4,4-trimethylcyclohexan-1-amine** requires a synergistic application of advanced analytical techniques. NMR spectroscopy establishes the molecular framework, connectivity, and stereochemistry in solution, with ¹H NMR coupling constants and 2D NOESY data providing a self-validating system. High-resolution mass spectrometry unequivocally confirms the elemental composition. Finally, single-crystal X-ray crystallography provides the ultimate, high-precision determination of the three-dimensional structure in the solid state. This rigorous, multi-technique characterization is fundamental to understanding the molecule's properties and is a prerequisite for its rational application in drug design and asymmetric synthesis, where precise molecular architecture dictates function.

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- To cite this document: BenchChem. [(1S,2S)-2,4,4-trimethylcyclohexan-1-amine structural analysis]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12282802/docs#1s-2s-2-4-4-trimethylcyclohexan-1-amine-structural-analysis\]](https://www.benchchem.com/product/b12282802/docs#1s-2s-2-4-4-trimethylcyclohexan-1-amine-structural-analysis)

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